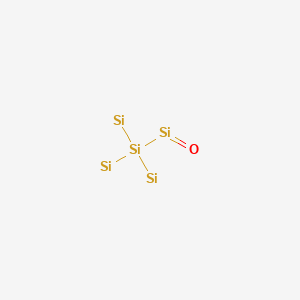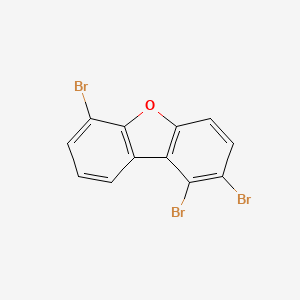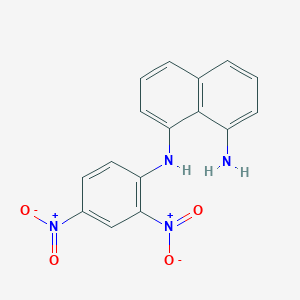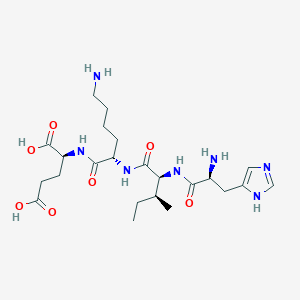![molecular formula C18H25NO3Si B14221462 N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline CAS No. 557786-52-4](/img/structure/B14221462.png)
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is an organosilane compound with the molecular formula C12H21NO3Si. It is a derivative of aniline and contains a trimethoxysilyl group attached to a propyl chain. This compound is known for its unique properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline can be synthesized through the reaction of aniline with 3-chloropropyltrimethoxysilane under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Polymeric siloxanes.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- Vinyltrimethoxysilane
Uniqueness
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is unique due to the presence of both an aniline moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile and valuable in multiple applications .
Eigenschaften
CAS-Nummer |
557786-52-4 |
|---|---|
Molekularformel |
C18H25NO3Si |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-phenyl-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C18H25NO3Si/c1-20-23(21-2,22-3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3 |
InChI-Schlüssel |
PCONHFVHQVHNHP-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCN(C1=CC=CC=C1)C2=CC=CC=C2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)

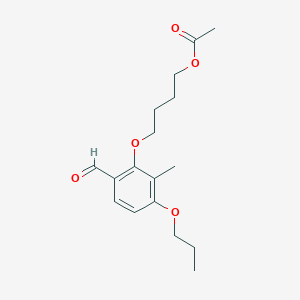

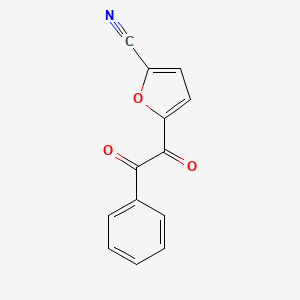
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)

![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)
